Klvffae

Description

Properties

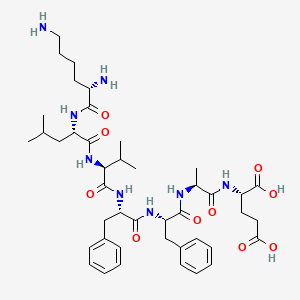

Molecular Formula |

C43H64N8O10 |

|---|---|

Molecular Weight |

853.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C43H64N8O10/c1-25(2)22-32(48-38(55)30(45)18-12-13-21-44)41(58)51-36(26(3)4)42(59)50-34(24-29-16-10-7-11-17-29)40(57)49-33(23-28-14-8-6-9-15-28)39(56)46-27(5)37(54)47-31(43(60)61)19-20-35(52)53/h6-11,14-17,25-27,30-34,36H,12-13,18-24,44-45H2,1-5H3,(H,46,56)(H,47,54)(H,48,55)(H,49,57)(H,50,59)(H,51,58)(H,52,53)(H,60,61)/t27-,30-,31-,32-,33-,34-,36-/m0/s1 |

InChI Key |

GUFKZTLOCPEOGU-GYQIDMAWSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Klvffae

Established Protocols for KLVFFAE Peptide Synthesis

The primary method for synthesizing this compound and its derivatives is Solid-Phase Peptide Synthesis (SPPS). acs.orgspringernature.com This technique has become a standard in peptide chemistry due to its efficiency and amenability to automation. springernature.comwhiterose.ac.uk The most common approach utilizes 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry.

Standard SPPS Protocol using Fmoc Chemistry: The synthesis proceeds from the C-terminus to the N-terminus on a solid resin support. acs.org

Resin Selection: The choice of resin is crucial as it determines the C-terminal functionality of the final peptide. For a peptide with a free carboxylic acid at the C-terminus (this compound-OH), Wang resin is commonly employed. acs.org To produce a C-terminally amidated peptide (this compound-NH2), a resin such as Rink-amide MBHA is used. acs.org

Amino Acid Coupling: Each Fmoc-protected amino acid is sequentially coupled to the growing peptide chain. This involves activating the carboxyl group of the incoming amino acid, typically with coupling reagents like HBTU/HOBt, and allowing it to react with the free N-terminus of the resin-bound peptide.

Deprotection: After each coupling step, the Fmoc protecting group on the N-terminus of the newly added amino acid is removed using a mild base, commonly a solution of piperidine in a solvent like dimethylformamide (DMF).

Cleavage and Deprotection: Once the full sequence is assembled, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are simultaneously removed. This is typically achieved using a "cocktail" of strong acids, such as trifluoroacetic acid (TFA), along with scavengers to protect sensitive residues.

Purification and Characterization: The crude peptide is then purified, most commonly by reversed-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the synthesized peptide are confirmed using analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. acs.orgwhiterose.ac.uk

Microwave-assisted SPPS is also utilized to enhance the efficiency of the synthesis process. whiterose.ac.ukacs.org

Design and Synthesis of this compound Analogues and Derivatives

Modifications to the parent this compound sequence are designed to probe the mechanisms of self-assembly, inhibit aggregation, or create tools for detecting amyloid structures. nih.govnih.govnih.gov These modifications range from simple terminal capping to complex cyclizations and conjugations.

Terminal Modifications: Terminal capping, involving N-terminal acetylation and C-terminal amidation, is a common strategy to neutralize the terminal charges. acs.org This modification significantly impacts the electrostatic interactions that govern self-assembly, leading to different aggregate morphologies. For example, uncapped this compound was found to form nanofibrils, whereas the capped version (Ac-KLVFFAE-NH2) assembled into nanotapes. acs.orgacs.org

Amino Acid Substitution:

Aromatic Residues: The two adjacent phenylalanine (Phe) residues at positions 19 and 20 are critical for aggregation. nih.gov Substituting these with other aromatic amino acids like tyrosine (Y) or tryptophan (W) helps to elucidate the role of π-π stacking and hydrogen bonding in fibril formation. nih.gov For instance, replacing Phe20 with Tyr (F20Y) was shown to induce hydrogel formation, a property not observed in the parent peptide. acs.org

Hydrophobic and Charged Residues: Single mutations in the hydrophobic core can create peptides that act as β-sheet breakers. acs.org Conversely, introducing charged residues can prevent self-aggregation through electrostatic repulsion. A notable example is the KLVFWAK peptide, a derivative of this compound, which is non-self-aggregating and has been developed as a probe for detecting α-synuclein fibrils. nih.gov

D-Amino Acids: Incorporating D-amino acids in place of their natural L-counterparts can increase metabolic stability and resistance to proteases. nih.gov The D-amino acid peptide fragment, klvff (using lowercase to denote D-amino acids), showed a modest but superior inhibitory effect on Aβ42 aggregation compared to the L-enantiomer. nih.gov

Backbone and Structural Modifications:

Cyclization: Cyclic peptides can be synthesized to constrain the conformational flexibility of the this compound sequence. One method involves using copper(I)-catalyzed 1,3-dipolar cycloaddition ("click chemistry") to polymerize monomers of the peptide functionalized with terminal azide and alkyne groups, yielding cyclic oligomers. rsc.orguu.nl

Conjugation: The KLVFFA motif can be conjugated to other molecules or scaffolds. For example, two copies of the KLVFFA peptide have been "clicked" onto a cyclopeptide scaffold, resulting in a conjugate that strongly inhibits amyloid fibril formation at very low molar ratios. nih.gov

Scaffold Grafting: To create soluble proteins that can bind to amyloid fibrils, the this compound sequence has been grafted into stable protein scaffolds, such as the consensus-designed tetratricopeptide repeat (CTPR) protein. ovid.com

| Analogue/Derivative | Modification | Purpose of Modification | Reference |

|---|---|---|---|

| Ac-KLVFFAE-NH₂ | N-terminal acetylation, C-terminal amidation | Neutralize terminal charges to study electrostatic effects on self-assembly | acs.orgacs.org |

| Aβ(16–22)(F20Y) | Substitution of Phenylalanine-20 with Tyrosine | Investigate aromatic interactions; induces hydrogel formation | acs.org |

| KLVFWAK | Substitution of F20 with W, E22 with K | Increase solubility and create a non-aggregating probe for amyloid fibrils | nih.gov |

| klvff (D-amino acids) | Replacement of L-amino acids with D-amino acids | Increase protease resistance and inhibitory activity | nih.gov |

| Cyclic (this compound)n | Cyclization via click chemistry | Constrain peptide conformation and study effects on aggregation | rsc.org |

| (KLVFFA)₂-scaffold | Conjugation of two KLVFFA motifs to a cyclopeptide | Enhance inhibition of fibril formation through steric hindrance | nih.gov |

Strategies for Enhancing this compound Dispersibility and Stability for In Vitro Applications

A significant challenge in working with this compound and related peptides is their low solubility and high propensity to aggregate in aqueous solutions, which can complicate in vitro experiments. acs.orgresearchgate.net Several strategies are employed to manage these issues.

Solvent Systems: Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and trifluoroethanol (TFE), are commonly used to prepare peptide stock solutions. nih.govacs.org These solvents disrupt β-sheet structures, promoting a monomeric or α-helical state and preventing premature aggregation. mdpi.com Experiments are then initiated by diluting the stock solution into the desired aqueous buffer. acs.org

pH Adjustment: The net charge of the this compound peptide is pH-dependent due to the N-terminal amine, the C-terminal carboxylic acid, and the side chains of lysine (B10760008) (K) and glutamic acid (E). acs.org Adjusting the pH can alter the peptide's charge state, influencing its solubility and assembly pathway. For instance, at acidic pH, the carboxyl groups are protonated and neutral, which reduces certain intermolecular hydrogen bonds and drives the refolding of peptides into an extended β-strand conformation at the air-water interface. acs.org

Chemical Modifications: As discussed previously, chemical modifications are a key strategy for improving stability.

Terminal Capping: By neutralizing the termini, capping can reduce the strong electrostatic attractions that can promote rapid aggregation. acs.org

Sequence Engineering: Introducing charged residues, as in the KLVFWAK analogue, can induce intermolecular electrostatic repulsion, which keeps the peptide in a monomeric, soluble state for longer periods. nih.gov

Molecular and Supramolecular Structural Characterization of Klvffae Aggregates

Advanced Spectroscopic and Microscopic Techniques for Aggregate Elucidation

A variety of advanced biophysical techniques are employed to characterize the aggregation process and resulting structures of KLVFFAE. These methods provide insights from the secondary structure level up to the macroscopic fibril morphology.

Spectroscopic Methods are crucial for determining the secondary structure of the peptide in its monomeric and aggregated states.

Circular Dichroism (CD) Spectroscopy is used to monitor the conformational changes of this compound during aggregation. Monomeric forms of the peptide typically show a random coil structure, which transitions to a characteristic β-sheet-rich structure upon aggregation. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy provides detailed information about the peptide's backbone conformation. The presence of β-sheets in this compound aggregates is confirmed by characteristic peaks in the amide I region of the FTIR spectrum. nih.gov

Fluorescence Spectroscopy , often utilizing dyes like Thioflavin T (ThT), is a standard method to detect the presence of amyloid fibrils. ThT exhibits a significant increase in fluorescence intensity upon binding to the cross-β-sheet structure of this compound fibrils. nih.govnih.gov Fluorescence Correlation Spectroscopy (FCS) can also be used to monitor the initial stages of the aggregation process on a molecular level. nih.gov

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy is a powerful technique for obtaining atomic-level structural information about insoluble aggregates. ssNMR has been instrumental in determining the antiparallel β-sheet arrangement of this compound fibrils. pnas.orgnih.govfrontiersin.org

Microscopic Techniques are essential for visualizing the morphology and nanoscale features of the formed aggregates.

Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are used to directly observe the fibrillar nature of this compound aggregates. wikipedia.orgnih.govnih.gov These techniques reveal the characteristic long, unbranched morphology of the fibrils.

X-ray Diffraction provides fundamental data on the periodic structures within the fibrils.

X-ray Fiber Diffraction patterns of this compound fibrils show two characteristic reflections: one at approximately 4.7 Å, corresponding to the inter-strand spacing within a β-sheet, and another at around 9.9 Å, which relates to the spacing between the β-sheets. pnas.orgnih.gov

| Technique | Information Obtained | Typical Findings for this compound Aggregates |

| Circular Dichroism (CD) | Secondary structure | Transition from random coil to β-sheet rich structure. nih.gov |

| FTIR Spectroscopy | Backbone conformation | Presence of intermolecular β-sheets. nih.gov |

| Thioflavin T (ThT) Fluorescence | Presence of amyloid fibrils | Increased fluorescence, confirming amyloid structure. nih.gov |

| Solid-State NMR (ssNMR) | Atomic-level structure | Antiparallel β-sheet organization. pnas.org |

| TEM / AFM | Morphology | Long, unbranched fibrillar structures. nih.govnih.gov |

| X-ray Diffraction | Periodic spacing | Reflections at ~4.7 Å (inter-strand) and ~9.9 Å (inter-sheet). pnas.org |

Determination of this compound Beta-Sheet Architecture and Steric Zipper Formation

The core of this compound fibrils is a cross-β spine, which consists of β-sheets running perpendicular to the long axis of the fibril. nih.gov Solid-state NMR experiments have been pivotal in revealing that this compound peptides assemble into an antiparallel β-sheet organization. pnas.orgnih.gov In this arrangement, adjacent β-strands within the same sheet run in opposite directions.

High-resolution crystallographic studies of this compound and similar amyloidogenic fragments have revealed a common structural motif known as the steric zipper . plos.orgnih.govresearchgate.netucla.edu A steric zipper is formed when two β-sheets pack against each other, with the side chains from opposing sheets tightly interlocking in a dry interface. nih.govnih.govucla.edu This tight, complementary packing excludes water molecules and creates a highly stable, dehydrated core. The steric zipper is considered a fundamental building block of amyloid fibrils and accounts for their remarkable stability. nih.govnih.gov

Molecular dynamics simulations and X-ray diffraction data support this model, showing the precise interdigitation of side chains, particularly the hydrophobic residues in the core of the sequence (Leu-Val-Phe-Phe-Ala). pnas.orgnih.gov The unit cell dimension of KLVFFA crystals along the fibril axis has been measured at 9.54 Å, which corresponds to the spacing between the interlocked β-sheets. plos.org

Analysis of Inter-Peptide Interactions within this compound Fibrils: Hydrophobic and Electrostatic Contributions

The stability and formation of this compound fibrils are driven by a combination of non-covalent interactions among the constituent peptides. The primary forces are hydrophobic and electrostatic interactions, with aromatic interactions also playing a key role. nih.govnih.govresearchgate.net

Hydrophobic Interactions are the main driving force for the aggregation of this compound. nih.govnih.govplos.org The central, highly hydrophobic core of the peptide (LVFFA) is critical for self-assembly. mdpi.comnih.gov In the aqueous environment, these hydrophobic residues are driven to associate with each other, minimizing their contact with water. This leads to the burial of the hydrophobic side chains within the core of the fibril, forming the tightly packed steric zipper interface. nih.govplos.org Molecular dynamics simulations confirm that the selection of the final fibril structure is determined mainly by van der Waals forces and the hydrophobic effect, which are measures of shape complementarity between the interdigitating side chains. nih.gov

Electrostatic Interactions also play a crucial, albeit more modulatory, role in the structure and morphology of the fibrils. nih.govmdpi.com The this compound peptide has two charged residues at its termini: a positively charged Lysine (B10760008) (K) at the N-terminus and a negatively charged Glutamic acid (E) at the C-terminus. mdpi.com These charged groups can form salt bridges and other electrostatic interactions that influence the alignment of peptides and the packing of protofilaments. nih.govmdpi.com While the aggregation is primarily driven by the hydrophobic core, the electrostatic attraction between the oppositely charged termini is thought to contribute to the stability of the antiparallel β-sheet arrangement. mdpi.com Studies have shown that modifying these charged residues can alter the resulting fibrillar morphologies, highlighting their importance in modulating the assembly process. nih.gov

| Interaction Type | Contributing Residues | Role in Fibril Structure |

| Hydrophobic | Leu, Val, Phe, Phe, Ala | Primary driving force for aggregation; formation of the dry steric zipper core. nih.govnih.gov |

| Electrostatic | Lys (+), Glu (-) | Modulate fibril morphology; stabilize antiparallel sheet alignment via salt bridges. nih.govmdpi.com |

| Aromatic (π-π stacking) | Phe, Phe | Stabilize the association between peptides within the β-sheets. nih.govnih.gov |

Mechanistic Investigations into Klvffae Self Assembly and Amyloid Fibril Formation

Kinetic and Thermodynamic Principles Governing KLVFFAE Aggregation

The aggregation of this compound is a nucleation-dependent process, typically characterized by a lag phase, an elongation phase, and an equilibrium phase nih.gov. The kinetics of this compound aggregation can be influenced by its sequence, with studies comparing its assembly to other amyloidogenic peptides like GNNQQNY and VEALYL acs.orgnih.govnih.gov. Molecular dynamics simulations have been employed to study the kinetics and thermodynamics of this compound oligomerization, revealing differences in aggregation pathways compared to more hydrophilic peptides acs.orgnih.gov.

Thermodynamically, this compound aggregation involves transitions between different states, including soluble monomers, disordered aggregates, and ordered fibrillar structures rsc.org. Free energy calculations suggest that the formation of a two-layered fibril structure can be thermodynamically metastable under certain conditions rsc.orguva.nl. The aggregation behavior can be summarized as a process where cooling a dilute peptide solution at high temperature induces condensation into a liquid-like disordered aggregate due to non-directional hydrophobic interactions rsc.org. This is followed by a polymerization transition, which is continuous and can be identified by an inflection point in the aggregation fraction and a peak in heat capacity rsc.org.

Molecular simulations indicate that the selection of a specific β-sheet bilayer pattern in amyloid fibrils is primarily determined by van der Waals and hydrophobic forces, reflecting the shape complementarity of side chains plos.org. While parallel β-sheets are generally preferred energetically, the presence of charged side chains can kinetically favor antiparallel arrangements in the early stages plos.org.

Pathways of this compound Oligomerization and Subsequent Fibrillogenesis

This compound self-assembly proceeds through distinct pathways involving the formation of oligomeric intermediates before progressing to mature fibrils nih.govbeilstein-journals.org. Unlike some other peptides that may aggregate via monomer addition, this compound assembly appears to involve a mechanism where dimers play a significant role in the early oligomerization process acs.orgnih.govnih.gov.

Molecular dynamics simulations have provided insights into the oligomerization mechanism, suggesting that the assembly of low-energy oligomers, often forming antiparallel β-sheets, can occur through multiple pathways, potentially involving an obligatory alpha-helical intermediate acs.orgnih.gov. This observation suggests a possible universal assembly mechanism (random coil → α helix → β strand) for this class of peptides acs.orgnih.gov.

The aggregation pathway can be described as a two-step nucleation process, where monomers initially collapse into disordered oligomers driven by hydrophobic interactions rsc.orgnih.gov. These disordered oligomers can then transition into a more ordered, polymerized phase consisting of aligned peptides within a liquid droplet rsc.org. Further ordering leads to the formation of fibrillar structures, typically characterized by β-sheet arrangements rsc.orgresearchgate.net. Studies have also identified the formation of β-barrel oligomers as potential intermediates in this compound aggregation nih.gov.

The final assembled structure of this compound can exhibit polymorphism, forming either fibers or nanotubes, depending on the environmental conditions acs.orgresearchgate.net. This suggests that while a common structural intermediate, such as ribbon assemblies, may initially form, the subsequent maturation pathway can diverge acs.org.

Environmental and Contextual Modulators of this compound Aggregation Dynamics

The aggregation dynamics of this compound are highly sensitive to environmental factors, including pH, temperature, and ionic strength acs.orgnih.govreading.ac.uk.

pH: The pH of the solution significantly impacts this compound self-assembly due to the presence of charged residues (Lysine and Glutamic acid) acs.orgnih.gov. At acidic pH (e.g., pH 2), the uncapped peptide carries positive charges, leading to electrostatic repulsion that can influence the resulting aggregate morphology, favoring the formation of nanofibrils nih.gov. At neutral pH, the charged residues can stabilize in-register β-sheet arrangements through cross-strand pairing acs.org. The final assembled structure has been shown to be sensitive to environmental pH, with different morphologies observed at acidic and neutral conditions acs.orgresearchgate.net.

Temperature: Temperature plays a crucial role in the thermodynamics of this compound aggregation. At high temperatures, this compound may exist in a disordered aggregate state, while lower temperatures can favor a parallel aligned arrangement rsc.org. The transition to a polymerized phase and subsequently to a fibril occurs at specific ordering temperatures rsc.org.

Ionic Strength: Ionic strength can modulate this compound aggregation by affecting electrostatic interactions reading.ac.uknih.gov. Higher ionic strength can screen charge-charge interactions and increase the chemical potential of hydrophobic peptides, potentially favoring peptide-peptide interactions and faster aggregation nih.gov. Ionic strength has been shown to influence the kinetics of amyloid formation and can impact the morphology of the resulting fibrils reading.ac.uk.

Terminal Capping: Modifications such as terminal capping (acetylation at the N-terminus and amidation at the C-terminus) can remove terminal backbone charges, restricting electrostatic interactions to side chains and significantly influencing self-assembly and the resulting nanostructures nih.gov. Capping can reduce electrostatic repulsion and favor stronger lateral attraction of β-sheets, leading to the formation of different morphologies like flat nanotapes nih.gov.

Presence of Other Molecules/Surfaces: The aggregation of this compound can also be influenced by the presence of other molecules or surfaces. For example, heparin has been shown to assist this compound amyloidogenesis, leading to the formation of heparin-peptide structures and ordered filamentous peptide-only structures nih.gov. Hydrophobic surfaces, such as highly oriented pyrolytic graphite (B72142) (HOPG), can alter the nucleation of this compound, inducing the formation of nanofilms and promoting epitaxial growth without a significant lag phase rsc.org.

Data Table: Influence of pH on this compound Self-Assembly (Example based on research findings)

| pH Value | Terminal State | Observed Morphology | Key Interactions Influenced |

| Acidic | Uncapped | Nanofibrils | Electrostatic Repulsion |

| Acidic | Capped | Nanotapes | Reduced Electrostatic Repulsion, Lateral Attraction |

| Neutral | Uncapped | Fibers | Cross-strand Pairing (K/E) |

| Alkaline | Capped | Flat Tapes | Reversed Charge, Lateral Attraction |

Note: This table is a simplified representation based on the research findings and highlights the impact of pH and capping on observed morphology.

Interactions of Klvffae and Its Derivatives with Pathogenic Protein Aggregates

Molecular Recognition and Binding Mechanisms of KLVFFAE to Amyloid-Beta Fibrils

The this compound sequence is a key component of the central hydrophobic core (residues 17-21, LVFFA) of Aβ, a region critically involved in the self-assembly and stability of Aβ fibrils pnas.orgresearchgate.net. Studies indicate that this compound can bind to Aβ oligomers and fibrils nih.gov. The interaction is significantly driven by hydrophobic forces, particularly involving the phenylalanine residues (Phe19 and Phe20 within the Aβ sequence, corresponding to the two phenylalanines in this compound) which are known to engage in π-stacking interactions crucial for the stability of the antiparallel β-sheet structure characteristic of Aβ fibrils pnas.org. Molecular dynamics simulations and experimental data suggest that the hydrophobic core provides a stable platform for the binding of incoming peptides during fibril elongation acs.org.

While this compound itself is prone to aggregation, which can limit its application as a direct probe or inhibitor, its intrinsic affinity for Aβ aggregates highlights a self-recognition mechanism. The KLVFF region, a pentamer within this compound, is thought to align with corresponding regions in existing Aβ fibrils nih.gov. Although largely buried within the core of mature fibrils, these regions can be exposed at the ends of aggregates, serving as potential binding sites nih.gov. The binding of molecules, including peptides, to this hydrophobic core region can disrupt native interactions and destabilize the fibril structure researchgate.netacs.org.

This compound-Derived Peptide Interactions with Alpha-Synuclein (B15492655) Fibrils

Peptides derived from the this compound sequence have been explored as molecular probes and potential modulators of alpha-synuclein (αS) aggregation, a key event in Parkinson's disease nih.govnih.gov. Unlike the aggregation-prone nature of this compound, some derivatives have been engineered to be non-self-aggregating while retaining the ability to bind to αS fibrils nih.gov.

Studies on this compound-derived peptides, such as KLVFWAK and ELVFWAE, have shown their selective binding to αS fibrils over monomers and oligomers nih.govnih.gov. The binding mechanism is mediated by a combination of hydrophobic and electrostatic interactions nih.govnih.gov. The hydrophobic residues within these peptides, such as the LVFWA segment in KLVFWAK, are proposed to interact with solvent-exposed hydrophobic surfaces on the αS fibrils nih.gov. Additionally, electrostatic interactions are suggested to play a significant role, potentially involving the charged residues of the peptide and the C-terminus of αS nih.gov.

Research using techniques like microfluidic diffusional sizing (MDS) has quantified the binding affinities of this compound-derived peptides grafted onto stable protein scaffolds (CTPR) to αS fibrils, demonstrating micromolar affinity nih.gov. These studies also indicate that the interaction occurs along the surface of the αS fibrils rather than being limited to specific regions biorxiv.org.

Allosteric and Orthosteric Binding Sites on Amyloidogenic Substrates for this compound

The concept of binding sites on amyloidogenic substrates for interacting molecules can broadly be categorized into orthosteric and allosteric sites. Orthosteric sites typically refer to the primary functional binding site, often involved in the self-assembly process of the protein. Allosteric sites are distinct from the orthosteric site, where binding of a molecule can modulate the protein's activity or conformation at a remote site.

For this compound interacting with Aβ fibrils, the primary interaction appears to be with the hydrophobic core region, which is the self-recognition site crucial for Aβ aggregation pnas.orgresearchgate.net. This suggests an orthosteric-like binding mechanism where this compound or molecules targeting this region interfere directly with the fibril elongation process by binding to exposed hydrophobic surfaces, particularly at fibril ends acs.orgnih.gov. The hydrophobic cleft formed by residues like Phe19 and Ala21 within the Aβ sequence (part of this compound) has been identified as a preferred binding site for some molecules that inhibit aggregation researchgate.net.

While the concept of allosteric modulation exists in the context of amyloid formation inhibitors and protein-ligand interactions dtic.milwhiterose.ac.uknih.gov, direct evidence specifically detailing this compound binding to an allosteric site on Aβ or alpha-synuclein fibrils is not prominently described in the literature. Some studies broadly discuss allosteric effects in protein-ligand binding where changes occur at sites remote from the binding interface nih.gov. However, the available data primarily supports this compound and its derivatives interacting with regions directly involved in the aggregation interface of Aβ and alpha-synuclein fibrils, consistent with an orthosteric or surface-binding mode.

Data Table: this compound and Derived Peptide Interactions

| Peptide | Target Fibril | Key Interaction Mechanism(s) | Binding Location on Fibril (if specified) | Reference(s) |

| This compound | Amyloid-Beta (Aβ) | Hydrophobic interactions, π-stacking | Hydrophobic core, potentially fibril ends | pnas.orgresearchgate.netnih.gov |

| KLVFWAK | Alpha-Synuclein (αS) | Hydrophobic and electrostatic interactions | Surface of fibrils | nih.govnih.gov |

| ELVFWAE | Alpha-Synuclein (αS) | Hydrophobic and electrostatic interactions | Surface of fibrils | nih.govnih.gov |

| This compound-CTPR | Alpha-Synuclein (αS) | Micromolar affinity binding | Surface of fibrils | biorxiv.orgnih.gov |

Computational Modeling and in Silico Simulations of Klvffae Behavior

Molecular Dynamics Simulations of KLVFFAE Aggregation and Disassembly

Molecular dynamics (MD) simulations have been extensively used to study the aggregation of this compound peptides, tracking conformational changes and association states over time nih.govresearchgate.netnih.govaip.org. These simulations can start from initially monomeric, random coil peptides and observe spontaneous self-assembly into higher-order oligomers researchgate.net. Studies have investigated the early stages of oligomerization, the distribution of monomers, and their dependence on factors like sequence and environment nih.gov.

MD simulations have shown that this compound peptides can spontaneously sample various association states and aggregate configurations, leading to the formation of oligomeric states researchgate.net. For instance, simulations starting with monomeric this compound peptides have been shown to evolve towards fully oligomerized states, such as dodecamers researchgate.net. The stability of these aggregates is a key focus of computational studies. Simulations have indicated that octamers and larger this compound aggregates can be stable on timescales of 20-60 nanoseconds, suggesting a critical nucleus size for stable aggregate formation nih.gov.

The choice of force field in MD simulations can influence the observed stability and structural properties of this compound aggregates nih.govresearchgate.net. Different force fields, such as AMBER, CHARMM, and GROMOS variants, have been employed to simulate this compound aggregation, revealing variations in the sampled aggregation states and their statistics researchgate.net.

Environmental factors also play a significant role and have been explored computationally. For example, MD simulations have investigated the aggregation mechanism of this compound peptides at air-water interfaces, showing that peptides move to the interface, leading to high local concentration and accelerated aggregation with the formation of antiparallel β-sheets aip.org. Two layers of oligomers were observed near the interface in these simulations aip.org.

While the focus is often on aggregation, computational studies also touch upon the disassembly of this compound aggregates nih.gov. MD simulations starting from pre-formed fibril structures are a computationally feasible approach to study the chemical interactions that stabilize the fibril and, by extension, understand factors that might lead to disassembly nih.gov.

Data from MD simulations can provide insights into the stability of this compound oligomers of different sizes:

| Oligomer Size | Observed Stability (Simulation Timescale) | Reference |

| Dimer to 32-mer | Octamers and larger aggregates stable on 20-60 ns timescale | nih.gov |

| Dodecamer | Fully oligomerized state sampled spontaneously | researchgate.net |

Computational Prediction of this compound Structural Polymorphism in Aggregates

This compound is known to exhibit structural polymorphism in its aggregated state, forming distinct fibrillar structures researchgate.netplos.org. Computational methods are crucial for predicting and characterizing these polymorphic structures at an atomic level researchgate.netplos.org. Unlike some other amyloidogenic peptides that primarily form parallel in-register β-sheets, this compound has been shown computationally and experimentally to adopt both parallel and antiparallel β-sheet arrangements within its fibrillar structures researchgate.netplos.org.

Computational modeling schemes have been developed to calculate the binding free energy of a monomer incorporating into a β-sheet bilayer, which helps in identifying the thermodynamically most stable steric zipper patterns plos.org. By testing different candidate bilayer patterns, computational studies can predict preferred structural arrangements plos.org. For this compound, calculations have indicated that multiple structural configurations can have similar stability, potentially explaining the observed polymorphism plos.org.

Computational tools and algorithms are also used more broadly to predict aggregation-prone regions and the likelihood of forming β-sheet structures, which are fundamental to understanding amyloid polymorphism nih.gov. These methods often rely on physicochemical properties of amino acids, such as hydrophobicity and β-sheet propensity, to predict regions likely to form the structural core of amyloid fibrils nih.govuzh.ch. For this compound, computational predictions align with experimental observations regarding its propensity to form β-sheet structures in aggregates nih.govnih.gov.

Computational analysis of potential β-sheet bilayer patterns for this compound has revealed different stable configurations:

| Predicted Pattern | Relative Binding Free Energy (kcal/mol) | Reference |

| AregFF | 0.81 (relative to next lowest) | plos.org |

| AregBB | Lowest binding free energy | plos.org |

Note: The specific patterns AregFF and AregBB refer to distinct arrangements of peptides within the β-sheet bilayer as defined in the referenced study.

Rational Design of this compound-Based Peptide Modulators through Computational Approaches

The understanding gained from computational studies of this compound aggregation and structure provides a foundation for the rational design of molecules that can modulate this process frontiersin.orgresearchgate.netresearchgate.net. Computational approaches are employed to design peptides or peptidomimetics that can interact with this compound or its aggregates, aiming to inhibit aggregation or disrupt pre-formed structures frontiersin.orgresearchgate.net.

Structure-based computational design is a key strategy, utilizing the atomic structures of this compound segments in aggregates as templates frontiersin.org. Methods like RosettaDesign have been used to design peptide binders that target key amyloid-forming segments like this compound, with the goal of blocking the stacking of Aβ molecules along the fibril axis frontiersin.org.

Computational scanning approaches are also used in the design process. This can involve computationally evaluating the effect of amino acid mutations on peptide properties, such as binding affinity and stability, to identify promising modifications for modulator design mdpi.com.

Peptidomimetics, which are molecules that mimic peptides but often have improved properties like stability, have been rationally designed based on the KLVFF sequence (a core part of this compound) using computational insights researchgate.net. These designs incorporate modifications aimed at enhancing their ability to inhibit or even dissolve Aβ aggregates researchgate.net.

Computational design efforts targeting this compound or related Aβ segments aim to create molecules that can interfere with the self-assembly process, potentially reducing the formation of toxic aggregates frontiersin.orgresearchgate.net. The inherent aggregation-prone nature of this compound itself presents a challenge in designing peptide modulators, leading to computational strategies that explore modifications or scaffold presentations to improve solubility and efficacy researchgate.net.

Computational design workflows for this compound-based modulators often involve:

Using known aggregate structures as templates for design frontiersin.org.

Employing algorithms like RosettaDesign to generate potential binder sequences frontiersin.org.

Performing computational scanning to evaluate the impact of sequence modifications on desired properties like binding affinity and stability mdpi.com.

Utilizing free energy calculations to assess the interaction strength between designed modulators and this compound aggregates plos.org.

Applications of Klvffae in Advanced Research Tools and Biotechnological Probes

Development of KLVFFAE-Derived Fluorescent Probes for Aggregate Detection

This compound-derived peptides have been investigated for their potential as molecular probes to detect amyloid aggregates. Specifically, peptides based on the this compound sequence, often with modifications to enhance solubility and specificity, have been developed and tested for their binding to various amyloid conformers, such as monomers, oligomers, and fibrils nih.govresearchgate.netnih.gov.

One study explored non-self-aggregating peptides derived from the this compound region of β-amyloid as probes for alpha-synuclein (B15492655) (αS) aggregates, which are implicated in Parkinson's disease nih.govresearchgate.netnih.gov. Peptides like KLVFWAK and ELVFWAE, modified with N-terminal fluorescein (B123965) isothiocyanate (FITC) and C-terminal capping, were evaluated nih.govresearchgate.netnih.gov. KLVFWAK with C-terminal capping demonstrated selective binding to αS fibrils over monomers and oligomers, proving useful for monitoring αS fibrillization nih.govresearchgate.netnih.gov. The binding is suggested to involve both electrostatic and hydrophobic interactions nih.govresearchgate.net. This highlights the potential for fine-tuning the conformer-specificity of this compound-based probes through terminal modifications and mutations nih.govresearchgate.netnih.gov.

Fluorescent dot blot assays have been utilized to assess the binding specificity of these probes to different αS conformers (monomers, oligomers, and fibrils). researchgate.net. The fluorescence intensity observed after incubation with FITC-labeled peptides and washing indicates the amount of bound probe researchgate.net.

Engineering this compound-Based Scaffolds for Specific Amyloid Recognition

This compound's role in amyloid aggregation has led to its use in engineering scaffolds designed for specific recognition and interaction with amyloid structures. The inherent ability of this compound to form β-sheet structures, a hallmark of amyloid fibrils, makes it a suitable motif for constructing such recognition elements mdpi.comoup.complos.org.

Studies have demonstrated the grafting of KLVFF-derived peptides onto stable protein scaffolds, such as the consensus-designed tetratricopeptide repeat (CTPR) protein nih.govbiorxiv.org. This approach aims to overcome the hydrophobicity and handling difficulties often associated with effective amyloid-interacting peptides nih.govbiorxiv.org. Grafting KLVFF-derived peptides onto the CTPR scaffold resulted in proteins capable of binding along the surface of alpha-synuclein fibrils with micromolar affinity nih.govbiorxiv.org. This suggests that displaying amyloid-binding motifs on soluble scaffolds can be a beneficial strategy for developing tools that interact with amyloid aggregates nih.govbiorxiv.org.

Furthermore, the this compound sequence has been used as a basis for designing peptides that can self-assemble into hydrogels, which can serve as scaffolds for various applications, including 3D cell culture acs.org. An aromatic analogue of Aβ16–22, Aβ16–22(F20Y), was shown to form self-supporting soft gels, indicating that minimal modifications to the this compound sequence can yield materials with distinct self-assembly properties acs.org. These hydrogels are composed of amyloid-like fibers acs.org.

The this compound segment has also been utilized in the design of peptide inhibitors by targeting this key amyloid-forming region of Aβ42 frontiersin.org. Peptides designed to interact with the this compound segment have shown dose-dependent inhibition of Aβ aggregation frontiersin.org.

Utilization of this compound in High-Throughput Screening Assays for Aggregation Modulators

The central role of this compound in amyloid aggregation makes it a relevant target and tool for developing high-throughput screening (HTS) assays to identify compounds that modulate this process researchgate.netprinceton.edu. HTS allows for the rapid evaluation of large libraries of compounds to find potential inhibitors or enhancers of aggregation.

This compound's aggregation properties can be utilized in assay formats where the aggregation state is coupled to a detectable signal. For instance, tagging this compound with a detectable label allows for monitoring its aggregation or interaction with potential modulator compounds researchgate.net. One study described attaching ferrocene (B1249389) (Fc), an electroactive tag, to this compound to create Fc-KLVFFAE researchgate.net. The aggregation of Fc-KLVFFAE could be monitored using HPLC-electrochemical detection (HPLC-EC) researchgate.net. This method was demonstrated as a cost-effective and facile approach for screening drugs that inhibit the aggregation of Aβ peptides, using curcumin (B1669340) as an example inhibitor researchgate.net. The Fc oxidation current was shown to be dependent on the incubation conditions, and curcumin was observed to retain Fc-KLVFFAE in its monomeric form researchgate.net.

While the search results did not provide specific data tables directly detailing this compound's use in HTS assays beyond the description of the method, the principle involves monitoring the aggregation state of this compound or a this compound-containing construct in the presence of test compounds. Changes in aggregation are then detected using various methods, such as fluorescence, electrochemistry, or microscopy, enabling the rapid screening of numerous substances. The development of microliter-scale HTS systems utilizing probes for amyloid-beta aggregates further exemplifies the application of such principles in screening for aggregation inhibitors plos.org. These systems can assess inhibitory activity by quantifying aggregates using fluorescence microscopy plos.org.

Strategies for Modulating Klvffae Mediated Amyloid Aggregation

Design Principles of KLVFFAE-Derived Peptidic Inhibitors

Peptidic inhibitors derived from or inspired by the this compound sequence represent a promising approach to modulating amyloid aggregation fishersci.fimycocentral.eu. The fundamental principle behind designing such inhibitors is to create peptides that can interact with the amyloidogenic core of Aβ, particularly the this compound region, thereby preventing or disrupting its self-assembly into toxic aggregates, while ideally not aggregating themselves fishersci.finih.govfishersci.at.

A common strategy involves modifying the amino acid sequence of this compound or related fragments (such as KLVFFA, Aβ16-21) to enhance solubility and reduce self-aggregation fishersci.finih.govfishersci.at. For instance, the peptide KLVFWAK, derived from this compound, demonstrates this principle. By substituting phenylalanine (F) and glutamic acid (E) with tryptophan (W) and lysine (B10760008) (K), respectively, the peptide exhibits enhanced solubility and inhibited self-aggregation, attributed to intermolecular electrostatic repulsion mediated by the terminal lysines fishersci.finih.govfishersci.at. This modified peptide has shown the ability to bind to Aβ oligomers and fibrils, selectively targeting the C-terminal of Aβ oligomers fishersci.fifishersci.at.

Another design approach focuses on improving the stability and solubility of inhibitory peptides by adding specific residues or modifying termini. Retro-inverso peptides like OR2 (RGKLVFFGR-NH2), derived from the related KLVFF sequence, incorporate arginine (R) and glycine (B1666218) (G) residues to enhance solubility and enzymatic stability fishersci.fi. While OR1 (RGKLVFFGR) also includes these residues, only OR2 has demonstrated inhibition of Aβ oligomer formation fishersci.fi. Further modification of OR2 by C-terminal acetylation (RI-OR2) preserved its inhibitory activity and improved proteolytic resistance in vivo fishersci.fi.

Structure-based design methodologies, often employing computational tools such as RosettaDesign, are utilized to create peptide binders that specifically target key amyloid-forming segments like KLVFFA (Aβ16-21) wikipedia.orgmpg.demetabolomicsworkbench.org. These designed peptides are engineered to adopt an extended β-strand conformation to maximize interactions with the target segment within the growing amyloid fibril mpg.de. Constraining the structure of these designed peptides using chemical scaffolds, such as macrocyclic β-sheet mimics, has been shown to significantly enhance their inhibitory potency against Aβ aggregation wikipedia.org. For example, macrocyclic peptides designed to target the KLVFFA segment showed dose-dependent inhibition of both Aβ42 and Aβ40 aggregation wikipedia.org.

The incorporation of D-amino acid stereoisomers or N-methylated amino acids into peptide sequences is another design principle aimed at improving protease resistance and modulating aggregation fishersci.atnih.gov. Synthetic D-peptides, such as D-klvffa (a D-amino acid version of KLVFFA), have demonstrated effectiveness as Aβ aggregation inhibitors, although self-aggregation of the inhibitor itself can be a consideration nih.gov. Studies have shown that substituting D-phenylalanine at specific positions (e.g., position 19 or both 19 and 20) within Aβ fragments can modulate Aβ aggregation, favoring the formation of non-toxic oligomers nih.gov.

Furthermore, the arrangement of this compound sequences within larger constructs can influence aggregation behavior. Tandem repeats of the Aβ16-22 sequence connected by β-turn-inducing motifs (such as Asn-Gly, DPro-Gly, and Aib-DPro) have been explored to modulate the peptide's self-assembly propensity and the morphology of the resulting aggregates nih.gov. This indicates that the architectural presentation of the this compound motif within a larger peptide framework can be a critical design element for controlling its aggregation.

Mechanisms of this compound Aggregation Interference by Small Molecules and Conjugates

Small molecules and conjugates represent a diverse class of compounds capable of interfering with this compound-mediated amyloid aggregation through various mechanisms. These molecules can interact directly with this compound monomers or early aggregates, disrupting the interactions necessary for fibril formation or promoting the formation of off-pathway, non-toxic species.

Natural compounds have shown promise in this regard. Curcumin (B1669340), a polyphenol found in turmeric, has been demonstrated to inhibit the aggregation of this compound tagged with ferrocene (B1249389) (Fc-KLVFFAE) researchgate.net. The mechanism involves direct binding of curcumin to small beta-amyloid species, thereby blocking their assembly into fibrils researchgate.net. Curcumin is reported to disrupt the β-sheet structure by interacting with the KLVFFA sequence through hydrophobic forces and hydrogen bonding fishersci.ca. Specifically, it forms inter-residue side chain interactions with the KLVFFA segment and full-length Aβ via hydrophobic interactions with the fibril spine, hydrogen bonding with polar lysine side chains, and π-π stacking interactions with histidine residues fishersci.ca.

Other polyphenols, such as myricetin (B1677590) and rosmarinic acid, have also been shown to inhibit the aggregation of Aβ(16-22) nih.gov. Their inhibitory mechanism is linked to the formation of hydrogen bonds with the charged amino acid residues Lys16 and Glu22, which are key drivers of the electrostatic interactions promoting this compound aggregation nih.gov. By interfering with these crucial electrostatic contacts, polyphenols can effectively reduce the aggregation propensity of the peptide.

Small molecules can also interfere with the formation of "steric zipper" structures, which are characteristic of the tightly packed β-sheets found in amyloid fibrils formed by peptides like KLVFFA uni.lucdutcm.edu.cn. Orange G, a small dye molecule, has been shown to co-crystallize with the KLVFFA segment and can disrupt these steric zipper interactions, thereby preventing peptide chains from aggregating into fibrillar structures uni.lucdutcm.edu.cn.

Conjugates, which combine Aβ-binding motifs (such as KLVFFA) with larger scaffolds, offer another strategy for aggregation inhibition metabolomicsworkbench.org. These conjugates can strongly inhibit amyloid fibril formation even at low molar ratios, where the individual binding motifs alone are ineffective metabolomicsworkbench.org. The mechanism of action for these conjugates often involves steric hindrance, where the scaffold component physically impedes the association and assembly of Aβ peptides metabolomicsworkbench.org.

Molecular docking and simulation studies provide insights into the binding mechanisms of small molecule inhibitors. For example, lanosterol (B1674476) has been shown to bind to the Phe-19 and Phe-20 residues within the KLVFFA segment, creating a hydrophobic site that is proposed to induce the decomposition of Aβ protein and disrupt β-sheet layers mycocentral.eu. This suggests that targeting specific hydrophobic interactions within the this compound core is a viable strategy for inhibition.

Impact of Chemical Modifications on this compound Self-Assembly and Cross-Interaction Inhibition

Chemical modifications to the this compound peptide can significantly alter its self-assembly properties and its ability to interact with other amyloidogenic species. These modifications can influence factors such as charge distribution, hydrophobicity, conformational flexibility, and stability, all of which are critical determinants of aggregation behavior.

Terminal capping is a common chemical modification applied to peptides. Acetylation at the N-terminus and amidation at the C-terminus remove the terminal backbone charges, thereby limiting electrostatic interactions solely to the amino acid side chains nih.gov. This modification can significantly influence the electrostatic interactions among amyloid polypeptides, including this compound nih.gov. For instance, terminal capping of FITC-ELVFWAE was used to specifically investigate the role of electrostatic interactions mediated by side chains in its binding to α-synuclein conformers nih.gov. The ability to fine-tune the binding characteristics of this compound-derived peptides for amyloid aggregates can be achieved through a combination of point mutations in charged residues and terminal capping nih.gov.

Single amino acid substitutions within the this compound sequence can also have a profound impact on Aβ aggregate formation guidetopharmacology.org. Studies involving single mutations at the Val18 position with other hydrophobic residues like leucine (B10760876) and proline demonstrated altered β-sheet formation and aggregation patterns guidetopharmacology.org. This highlights the sensitivity of this compound's self-assembly to even subtle changes in its amino acid composition.

Modifications such as the introduction of D-amino acids or N-methylation can enhance the proteolytic stability of peptides, making them more suitable as potential therapeutic agents fishersci.atnih.gov. N-methylation between specific residues, such as proline and phenylalanine in a modified peptide inhibitor, has been shown to improve protease resistance while preserving inhibitory activity against amyloid fibril formation fishersci.at. The use of D-amino acids, as seen in the synthetic D-peptide klvffa, can effectively inhibit Aβ aggregation, although the self-aggregation tendency of the modified peptide needs to be considered nih.gov.

The attachment of chemical tags or labels, such as ferrocene (Fc), to this compound allows for the monitoring of aggregation kinetics using techniques like HPLC-electrochemical detection researchgate.net. While primarily a tool for studying aggregation, the presence of such a tag could also potentially influence the self-assembly process.

The arrangement of this compound motifs within larger peptide constructs, as demonstrated by tandem repeats connected by β-turn-inducing sequences, influences both the propensity for aggregation and the morphology of the resulting fibrils nih.gov. Introducing aromatic amino acid analogs (e.g., tyrosine, tryptophan) within these repeats can lead to distinct aggregation behaviors and aggregate structures nih.gov. This underscores that the context and presentation of the this compound sequence within a larger molecular architecture are crucial for controlling its self-assembly and potential for cross-interaction inhibition.

Future Research Directions and Emerging Paradigms for Klvffae Studies

Integration of KLVFFAE Research with Advanced Omics Technologies

The integration of this compound research with advanced omics technologies represents a significant emerging paradigm. Multi-omics approaches, which combine data from various "omics" disciplines such as genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of biological systems pluto.bioomicstutorials.com. This integrated perspective is increasingly applied in disease research, including the study of neurodegenerative conditions where protein aggregation is a key feature omicstutorials.com.

By integrating this compound studies with multi-omics data, researchers can gain a more comprehensive understanding of the molecular environment influencing this compound aggregation and its downstream effects. For instance, proteomics can provide insights into the abundance and modifications of proteins interacting with this compound, while transcriptomics can reveal changes in gene expression pathways associated with its aggregation or related cellular dysfunction. Metabolomics can shed light on altered metabolic profiles in the presence of this compound aggregates.

This integration can help identify novel molecular markers and biological pathways involved in the aggregation process and associated pathologies happiestminds.comnih.gov. While challenges exist in data integration, standardization, interpretation, reproducibility, and validation, ongoing efforts are focused on developing improved integration methods, open-source tools, and high-performance computing platforms to facilitate robust multi-omics analyses happiestminds.com. Applying these technologies to this compound research holds the potential to uncover complex molecular interactions and regulatory mechanisms previously inaccessible through single-omics approaches.

Exploration of this compound in the Context of Multi-Protein Pathologies

Amyloid aggregation is a common pathological hallmark across numerous neurodegenerative disorders, including Alzheimer's disease (AD) and Parkinson's disease (PD) researchgate.net. While this compound is a segment of Aβ, primarily associated with AD, research is expanding to explore its relevance and interactions within the broader context of multi-protein pathologies.

Studies are investigating the potential for this compound or peptides derived from it to interact with or serve as probes for other aggregating proteins, such as alpha-synuclein (B15492655) (αS), the primary protein implicated in PD researchgate.netnih.gov. For example, this compound-derived peptides have been explored for their ability to bind to αS fibrils, suggesting a potential role in understanding or targeting αS aggregation researchgate.netnih.gov. Research indicates that peptides derived from the KLVFF sequence (a closely related fragment) have been reported to bind to both Aβ and α-synuclein fibrils researchgate.net. Furthermore, studies are exploring the grafting of this compound onto scaffold structures to enhance their binding affinity to α-synuclein fibrils researchgate.net.

This line of research is crucial for understanding the potential interplay between different aggregating proteins in complex neurodegenerative diseases. Investigating how this compound interacts with or influences the aggregation of other amyloidogenic proteins can provide insights into the mechanisms underlying co-pathologies and potentially identify common therapeutic targets.

Development of Novel Methodologies for Real-Time Monitoring of this compound Aggregate Dynamics

Monitoring the dynamics of this compound aggregation in real-time is essential for understanding the kinetics and mechanisms of amyloid formation and for evaluating potential inhibitors. Future research is focused on developing and refining novel methodologies for this purpose.

Techniques enabling real-time observation of aggregation events are highly valuable nih.gov. HPLC-electrochemical detection, for instance, has been utilized to monitor the aggregation of ferrocene-tagged this compound (Fc-KLVFFAE) in real-time, demonstrating its utility in studying the effects of aggregation inhibitors nih.govresearchgate.net.

The development of fluorescent probes specifically designed to bind to Aβ plaques and monitor aggregation is another active area of research nih.govresearchgate.net. These probes can provide continuous or near-continuous feedback on the aggregation state in various experimental settings. Similarly, near-infrared (NIR) neuroimaging probes are being developed to monitor Aβ changes, which can be indicative of aggregation dynamics, particularly in the context of therapeutic interventions nih.gov.

Vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) and two-dimensional infrared (2D-IR) spectroscopy, are powerful tools for studying the structural characteristics and probing the conformational dynamics of amyloidogenic proteins during the aggregation process in real-time mdpi.com. These methods can provide detailed information about changes in secondary structure as monomers transition into oligomers and fibrils.

Furthermore, optical imaging techniques, including NIRF imaging and two-photon imaging, are employed in preclinical studies for investigating fundamental pathological questions and monitoring the effects of drug development, offering capabilities for real-time monitoring of amyloid aggregates researchgate.net. Complementary to experimental methods, molecular dynamics simulations are increasingly used to investigate the structural and dynamical features of transient oligomeric aggregates at an atomic level, providing computational insights into the early stages of this compound assembly researchgate.net. Continued advancements in these and other methodologies will be crucial for achieving a detailed, dynamic understanding of this compound aggregation.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.